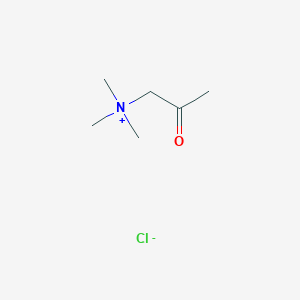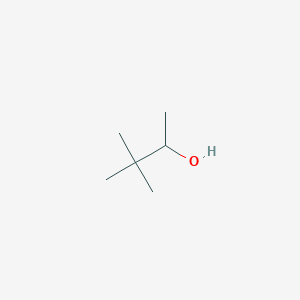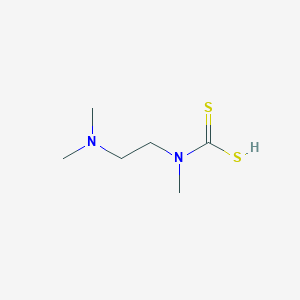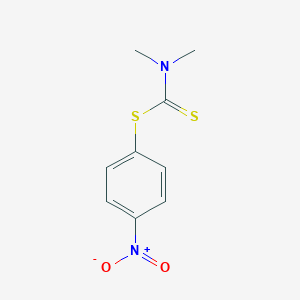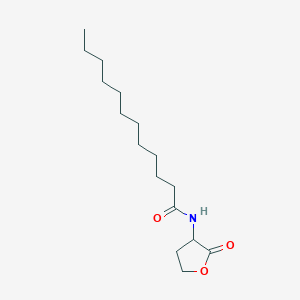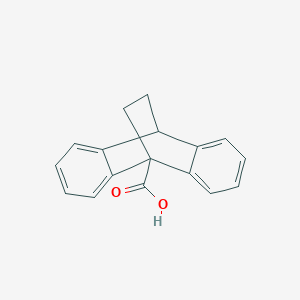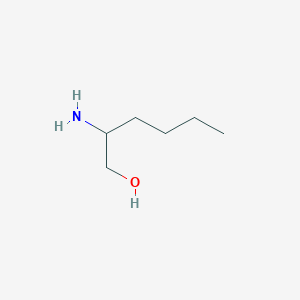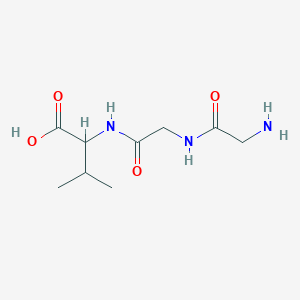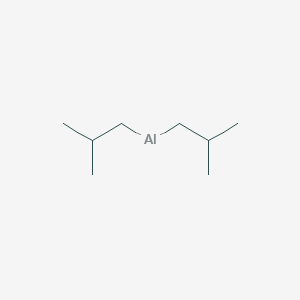
氢双(2-甲基丙基)铝
描述
Aluminum, hydrobis(2-methylpropyl)- is a compound that is used in scientific research . The exact mass and complexity rating of the compound are unknown.
Molecular Structure Analysis
The molecular formula of Aluminum, hydrobis(2-methylpropyl)- is C8H19Al. The exact mass of the compound is unknown.Physical And Chemical Properties Analysis
The physical and chemical properties of Aluminum, hydrobis(2-methylpropyl)- are not fully detailed in the available resources .科学研究应用
Reduction of Carboxylic Acids and Their Derivatives
Dibal-H is useful in organic synthesis for a variety of reductions, including converting carboxylic acids, their derivatives, and nitriles to aldehydes .
Reduction of α-β Unsaturated Esters
Dibal-H efficiently reduces α-β unsaturated esters to the corresponding allylic alcohol .
Reduction of Tertiary Amides
Dibal-H has been used in the chemoselective partial reduction of tertiary amides to aldehydes in the presence of readily reducible ester groups .
Reduction of Tertiary Phosphine Oxides and Sulfides
The reduction of tertiary phosphine oxides (TPOs) and sulfides with Dibal-H has been studied in detail .
Reduction of Ester Groups
Dibal-H has been used for the selective reduction of aliphatic amides using alkyltri-fluoromethanesulphonate and L-Selectride, giving the corresponding aldehydes in moderate yields .
Use in Polymerization of Alkenes
Dibal-H was originally investigated by the Nobel Laureate Prof. K. Ziegler as a co-catalyst for the polymerization of alkenes .
安全和危害
作用机制
Target of Action
Aluminum, hydrobis(2-methylpropyl)-, also known as Dibal-H, is primarily used in the field of chemistry as a reducing agent . The primary targets of Dibal-H are carbonyl compounds, such as esters and nitriles, where it is used to selectively reduce these compounds to aldehydes .
Mode of Action
Dibal-H interacts with its targets through a process known as nucleophilic addition. In this process, the aluminum atom in Dibal-H, being electron-rich, attacks the electrophilic carbon atom in the carbonyl group of the target molecule. This results in the reduction of the carbonyl compound to an aldehyde .
Biochemical Pathways
It is known that dibal-h plays a crucial role in organic synthesis, particularly in the reduction of esters and nitriles to aldehydes . This reaction is a key step in many synthetic pathways used in the production of various organic compounds.
Pharmacokinetics
It is primarily used in laboratory settings for chemical reactions .
Result of Action
The primary result of Dibal-H’s action is the reduction of carbonyl compounds to aldehydes. This transformation is highly valuable in organic synthesis, as it allows for the selective reduction of esters and nitriles, which can then be further reacted to produce a wide range of organic compounds .
Action Environment
The action of Dibal-H is highly dependent on the reaction conditions. Dibal-H is extremely reactive towards water, inorganic acids and bases, alcohols, and nearly any functional group in organic molecules . Therefore, it must be handled under strictly oxygen-free and totally anhydrous conditions . The temperature and solvent used can also significantly influence the reaction’s efficiency and selectivity .
属性
InChI |
InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPUZPBQZHNSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al]CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Al | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Aluminum, hydrobis(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Aluminum, hydrobis(2-methylpropyl)- | |
CAS RN |
1191-15-7 | |
| Record name | Aluminum, hydrobis(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



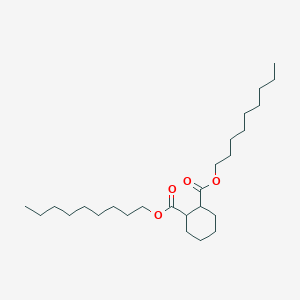
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)

